dTRIM24 Achieves Near-Complete TRIM24 Degradation Unlike Bromodomain Inhibitors
dTRIM24 induces potent and sustained degradation of TRIM24 protein in cells, whereas the parent bromodomain inhibitor IACS-9571 only binds to the bromodomain without reducing TRIM24 protein levels. In HCT116 cells, dTRIM24 treatment (10 μM, 16 h) results in >90% maximal degradation of TRIM24 (DC50 = 3.8 μM) . In contrast, IACS-9571 does not cause TRIM24 degradation at any concentration [1]. The degradation is proteasome-dependent and requires both TRIM24 bromodomain and VHL binding, as confirmed by competition experiments .
| Evidence Dimension | TRIM24 protein degradation (Dmax) |
|---|---|
| Target Compound Data | dTRIM24: >90% degradation at 10 μM, 16 h (HCT116 cells); DC50 = 3.8 μM |
| Comparator Or Baseline | IACS-9571: 0% degradation (no effect on TRIM24 protein levels) |
| Quantified Difference | >90% degradation vs. 0% degradation |
| Conditions | HCT116 colon cancer cells, 16 h treatment, Western blot (n=3) |
Why This Matters
This functional knockdown approach is essential for studying TRIM24 biology, as bromodomain inhibition alone is insufficient to recapitulate genetic knockout phenotypes.
- [1] Gechijian LN, et al. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands. Nat Chem Biol. 2018;14(4):405-412. PMID: 29507391. View Source
